molecular formula C9H11ClN2 B1457515 2-chloro-N-(cyclopropylmethyl)pyridin-4-amine CAS No. 1549879-83-5

2-chloro-N-(cyclopropylmethyl)pyridin-4-amine

Cat. No.: B1457515
CAS No.: 1549879-83-5
M. Wt: 182.65 g/mol
InChI Key: OXPXWLWFXKRVOI-UHFFFAOYSA-N
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Description

2-chloro-N-(cyclopropylmethyl)pyridin-4-amine is a chemical compound with the CAS Number: 1549879-83-5 . It has a molecular weight of 182.65 and its molecular formula is C9H11ClN2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11ClN2/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,11,12) . This code provides a specific identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 182.65 and its molecular formula is C9H11ClN2 .

Scientific Research Applications

Tautomeric Equilibrium and Structural Analysis

Studies have explored the structural characteristics and tautomeric equilibrium of related compounds, contributing to the understanding of chemical behavior and reactivity. For instance, N-(2-pyridil)-2-oxo-1-naphthylidene-methylamine was examined, revealing tautomeric equilibrium and coexistence of phenol–imine and keto–amine forms in the solid state, indicated by variations in bond lengths and supported by spectral data (Nazır et al., 2000).

Synthesis of Heterocyclic Compounds

Considerable research focuses on synthesizing novel heterocyclic compounds with potential applications in various fields, including medicinal chemistry. A study demonstrated the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, highlighting the potential of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine in generating new derivatives through nucleophilic substitution (Palamarchuk et al., 2019). Similarly, the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and their annulation to form imidazo and pyrimidine rings were explored, showcasing the versatility of these compounds in generating diverse heterocyclic structures (Yakovenko et al., 2020).

Structural Modification and Anti-Infective Activity

The structural modification of related compounds and their subsequent biological activities have also been a research focus. For instance, new 4-chloro- and 4-alkyl(dialkyl)aminomethyl-2-hetaryl(hetaroyl)furo[2,3-c]pyridines were synthesized from 4-hydroxymethyl-2-hetaryl(hetaroyl)furo[2,3-c]pyridines. These compounds displayed significant protistocidal and moderate antibacterial activities, underscoring their potential in developing new anti-infective agents (Zubenko et al., 2020).

Future Directions

While specific future directions for 2-chloro-N-(cyclopropylmethyl)pyridin-4-amine are not mentioned in the sources I found, research in the field of pyridine derivatives is ongoing. For instance, there is interest in the potential use of these materials in non-linear optics .

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-5-8(3-4-11-9)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPXWLWFXKRVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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